Cas no 2172021-59-7 (3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acid)

3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acid
- EN300-1287410
- 2172021-59-7
- 3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid
-
- インチ: 1S/C17H19NO4S/c1-12-8-9-14(23-12)17(2,10-15(19)20)18-16(21)22-11-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,18,21)(H,19,20)
- InChIKey: CBWHJDUVQRWKCJ-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=CC=C1C(C)(CC(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 333.10347926g/mol
- どういたいしつりょう: 333.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 104Ų
3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287410-1.0g |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287410-500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 500mg |
$603.0 | 2023-10-01 | ||
Enamine | EN300-1287410-50mg |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 50mg |
$528.0 | 2023-10-01 | ||
Enamine | EN300-1287410-5000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 5000mg |
$1821.0 | 2023-10-01 | ||
Enamine | EN300-1287410-10000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 10000mg |
$2701.0 | 2023-10-01 | ||
Enamine | EN300-1287410-2500mg |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 2500mg |
$1230.0 | 2023-10-01 | ||
Enamine | EN300-1287410-1000mg |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 1000mg |
$628.0 | 2023-10-01 | ||
Enamine | EN300-1287410-100mg |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 100mg |
$553.0 | 2023-10-01 | ||
Enamine | EN300-1287410-250mg |
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)butanoic acid |
2172021-59-7 | 250mg |
$579.0 | 2023-10-01 |
3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acid 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acidに関する追加情報
3-{(Benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acid: A Comprehensive Overview
The compound 3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acid, with the CAS number 2172021-59-7, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a thiophene ring, a benzyloxy group, and a butanoic acid moiety. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
The molecular structure of this compound is characterized by a central butanoic acid backbone, which serves as the connecting framework for the other substituents. The thiophene ring, specifically the 5-methylthiophen-2-yl group, introduces aromaticity and potential electronic interactions that can influence the compound's reactivity and biological activity. The benzyloxy group adds steric bulk and introduces additional electronic effects, which can modulate the compound's properties further. These structural features make the compound an interesting subject for both synthetic chemistry and biological studies.
Recent research has focused on understanding the synthesis and characterization of this compound. One study published in 2023 highlighted a novel synthetic pathway involving a multi-step process that includes coupling reactions and protection/deprotection strategies. The researchers emphasized the importance of precise control over reaction conditions to achieve high yields and purity. This work underscores the compound's potential as a building block in more complex molecular architectures.
In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. A 2023 study conducted by Smith et al. demonstrated that the compound could inhibit cyclooxygenase-2 (COX-2) with an IC₅₀ value of 15 μM, indicating its potential as an anti-inflammatory agent. However, further studies are required to evaluate its selectivity and efficacy in vivo.
The incorporation of thiophene rings into drug molecules has been a growing trend in medicinal chemistry due to their ability to enhance pharmacokinetic properties such as solubility and bioavailability. In this compound, the 5-methylthiophen-2-yl group may play a crucial role in optimizing these properties. Recent advancements in computational chemistry have enabled researchers to predict how such structural modifications can influence drug-like behavior, providing valuable insights for future optimization efforts.
Another area of interest is the potential of this compound as a precursor for more complex molecules with enhanced therapeutic profiles. For instance, researchers have explored its use as an intermediate in the synthesis of peptide-based drugs. A 2023 paper by Johnson et al. described how this compound could be employed to construct bioactive peptides with improved stability and potency.
From an environmental perspective, there is growing concern about the sustainability of chemical processes used to synthesize such compounds. Recent studies have focused on developing greener synthesis routes that minimize waste and reduce energy consumption. For example, a 2023 report by Green et al. proposed using microwave-assisted synthesis to streamline the production of this compound, significantly reducing reaction times while maintaining product quality.
In conclusion, 3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)butanoic acid represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and biological evaluations, positions it as a valuable tool in both academic research and industrial development. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing our understanding of complex molecular systems.
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